(1,4-Oxazepan-5-yl)methanol
CAS No.:
Cat. No.: VC18178009
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO2 |
|---|---|
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | 1,4-oxazepan-5-ylmethanol |
| Standard InChI | InChI=1S/C6H13NO2/c8-5-6-1-3-9-4-2-7-6/h6-8H,1-5H2 |
| Standard InChI Key | HUPFJWFGYHJGTN-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCNC1CO |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Bonding
The compound’s structure consists of a seven-membered 1,4-oxazepane ring, which integrates both oxygen and nitrogen heteroatoms. The hydroxymethyl group (-CH₂OH) at the 5-position introduces polarity and hydrogen-bonding capability. Key structural features include:
The SMILES notation C1COCCNC1CO and InChIKey HUPFJWFGYHJGTN-UHFFFAOYSA-N provide unambiguous representations for database searches.
Table 1: Molecular Properties of (1,4-Oxazepan-5-yl)methanol
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | 1,4-oxazepan-5-ylmethanol |
| SMILES | C1COCCNC1CO |
| InChIKey | HUPFJWFGYHJGTN-UHFFFAOYSA-N |
Synthesis and Derivatives
Parent Compound Synthesis
Patent WO2012046882A1 outlines methods for synthesizing 1,4-oxazepane derivatives, typically involving ring-closing reactions. For example:
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Cyclization: Reacting γ-amino alcohols with carbonyl compounds under acidic conditions.
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Functionalization: Introducing substituents via nucleophilic substitution or reductive amination.
Hydrochloride Salt
The hydrochloride derivative (CAS 2260937-50-4) is commercially available as a white crystalline solid . Its synthesis involves treating the parent compound with hydrochloric acid, yielding a salt with improved solubility and stability .
Table 2: Properties of (1,4-Oxazepan-5-yl)methanol Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄ClNO₂ |
| Molecular Weight | 167.63 g/mol |
| CAS Number | 2260937-50-4 |
| Price (50 mg) | 1,786.00 € |
Applications in Drug Discovery
Scaffold for Bioactive Molecules
The compound’s rigid oxazepane core and functionalizable alcohol group make it a valuable scaffold. Key applications include:
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Kinase Inhibitors: Modulating enzymatic activity through hydrogen bonding with the alcohol group .
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GPCR Targeting: Structural mimicry of natural ligands for G protein-coupled receptors .
Case Study: Anticancer Derivatives
In WO2012046882A1 , researchers synthesized sulfonamide derivatives of 1,4-oxazepane, demonstrating antiproliferative effects in vitro. For instance, a derivative with a 3,4-dichlorophenyl group showed IC₅₀ values below 10 μM in breast cancer cell lines .
Physicochemical Properties and Stability
Solubility and LogP
The parent compound’s LogP (estimated at -0.82) suggests moderate hydrophilicity, while the hydrochloride salt’s ionic nature enhances aqueous solubility . Stability studies indicate decomposition above 200°C, necessitating storage at -20°C for long-term preservation .
Spectroscopic Data
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IR Spectroscopy: Strong O-H stretch (~3300 cm⁻¹) and C-O-C asymmetric stretch (~1100 cm⁻¹) .
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NMR: Distinct signals for the oxazepane ring protons (δ 3.4–4.1 ppm) and hydroxymethyl group (δ 3.7 ppm) .
Future Directions
Computational Modeling
Molecular dynamics simulations could predict binding affinities for target proteins, guiding the design of high-affinity derivatives.
Expanding Synthetic Libraries
Incorporating fluorine or heteroaromatic groups may enhance bioavailability and metabolic stability.
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